2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 3,4-dimethoxybenzoate
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Overview
Description
2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 3,4-dimethoxybenzoate is a complex organic compound that features a unique structure combining chromene, benzofuran, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. One common approach is the condensation of 2H-chromen-3-ylmethylene derivatives with 3-oxobenzo[3,4-b]furan-6-yl compounds, followed by esterification with 3,4-dimethoxybenzoic acid. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination with thionyl chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The chromene and benzofuran moieties are known for their biological activity, making this compound a valuable tool in drug discovery.
Medicine
Medicinally, 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 3,4-dimethoxybenzoate and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors or photonic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chromene and benzofuran moieties can also interact with cellular receptors or DNA, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl benzoate
- 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate
- 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 3,4,5-trimethoxybenzoate
Uniqueness
What sets 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 3,4-dimethoxybenzoate apart from similar compounds is the presence of the 3,4-dimethoxybenzoate group. This modification can significantly alter the compound’s electronic properties, solubility, and biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C27H20O7 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C27H20O7/c1-30-22-10-7-18(13-24(22)31-2)27(29)33-19-8-9-20-23(14-19)34-25(26(20)28)12-16-11-17-5-3-4-6-21(17)32-15-16/h3-14H,15H2,1-2H3/b25-12- |
InChI Key |
XSAZSRCVHMPXCO-ROTLSHHCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=CC=CC=C5OC4)/O3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=CC=CC=C5OC4)O3)OC |
Origin of Product |
United States |
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